molecular formula C11H12BrNO4 B153383 tert-Butyl 4-bromo-2-nitrobenzoate CAS No. 890315-72-7

tert-Butyl 4-bromo-2-nitrobenzoate

Cat. No.: B153383
CAS No.: 890315-72-7
M. Wt: 302.12 g/mol
InChI Key: WFQHGCOHRFRRHU-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Synthesis

Synthetic Routes:
tert-Butyl 4-bromo-2-nitrobenzoate can be synthesized through various methods, primarily involving the reaction of 4-bromo-2-nitrobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The following table summarizes key synthetic routes and their conditions:

Synthesis Method Reagents Conditions Yield
Esterification4-Bromo-2-nitrobenzoic acid + tert-butyl alcoholAcid catalyst, refluxHigh
Nucleophilic substitutionThis compound + piperazine derivativesBase, solventModerate

Organic Chemistry

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its bromine and nitro groups make it a versatile building block for further functionalization and derivatization in organic synthesis .

Medicinal Chemistry

Research has indicated that this compound exhibits potential biological activities. It has been investigated for its interactions with various biological targets, including enzymes and receptors. Notable findings include:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics .
  • Anticancer Properties: Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .

Case Study 1: Antimicrobial Activity

A study published in Pharmaceutical Research evaluated the antimicrobial efficacy of several nitro-containing compounds, including this compound derivatives. The results showed a significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial therapies .

Case Study 2: Anticancer Activity

Research conducted on the cytotoxic effects of various substituted benzoates revealed that certain derivatives of this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is attributed to their ability to interfere with specific cellular pathways involved in tumor growth .

Industrial Applications

In addition to its research applications, this compound is utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for use in:

  • Polymer Chemistry: As a monomer or additive in polymer synthesis.
  • Material Science: In the formulation of advanced materials with specific properties.

Biological Activity

tert-Butyl 4-bromo-2-nitrobenzoate (TBNB) is an organic compound characterized by its unique structural features, including a tert-butyl group, a bromine atom, and a nitro group attached to a benzoate moiety. With the molecular formula C₁₁H₁₂BrNO₄ and a molecular weight of 302.1 g/mol, TBNB is primarily utilized in synthetic organic chemistry and has potential applications in pharmaceuticals and materials science. This article explores the biological activity of TBNB, focusing on its interactions with biological systems, potential mechanisms of action, and implications for future research.

Chemical Structure and Properties

The chemical structure of TBNB features an electron-withdrawing nitro group and a bulky tert-butyl substituent, which influence its chemical reactivity and biological interactions. The presence of the bromine atom also plays a significant role in modulating the compound's properties.

Property Value
Molecular FormulaC₁₁H₁₂BrNO₄
Molecular Weight302.1 g/mol
Functional GroupsNitro (-NO₂), Ester (-COO-), Bromine (-Br)

Biological Activity Overview

Research indicates that TBNB may exhibit various biological activities due to its structural components. The nitro group has been associated with antimicrobial properties observed in other nitro-aromatic compounds, suggesting that TBNB could potentially be investigated for similar effects. Additionally, the compound's ability to interact with proteins containing cysteine residues is noteworthy, as it may influence biochemical pathways through mechanisms such as free radical bromination .

The biological activity of TBNB is hypothesized to involve several mechanisms:

  • Protein Interaction : TBNB interacts with proteins that contain cysteine residues, potentially affecting their function. This interaction may lead to alterations in cellular processes such as neurotransmitter release.
  • Free Radical Formation : The compound's reactivity may facilitate free radical formation, which can modify protein structures and influence signaling pathways within cells.
  • Influence on Lipophilicity : The bulky tert-butyl group may enhance the lipophilicity of TBNB, affecting its absorption and distribution in biological systems.

Future Research Directions

Further research is essential to elucidate the precise biological activities and mechanisms of action of this compound:

  • In Vitro Studies : Conducting in vitro experiments to assess the antimicrobial properties and cellular interactions of TBNB would provide valuable data on its biological potential.
  • Mechanistic Studies : Detailed mechanistic studies are needed to understand how TBNB interacts with specific proteins and influences cellular pathways.
  • Applications in Materials Science : Exploring the potential use of TBNB in developing new materials, particularly those exhibiting liquid crystalline behavior or novel polymerization reactions.

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for tert-butyl 4-bromo-2-nitrobenzoate to ensure chemical stability and safety?

  • Methodological Answer :

  • Store in airtight containers in a cool (preferably refrigerated), well-ventilated area away from heat sources or ignition .
  • Use non-sparking tools during transfers and ensure grounding/equipotential bonding for metal containers to prevent static discharge .
  • Wear PPE: lab coat, nitrile gloves, and respiratory protection (e.g., P95 respirators for particulates) when handling powders or aerosols .
  • Avoid incompatible materials like strong oxidizing agents due to potential reactivity .

Q. Which spectroscopic techniques are most suitable for characterizing tert-butyl 4-bromo-2-nitrobenzoate?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the tert-butyl group (δ ~1.3 ppm for methyl protons) and aromatic substitution pattern (bromo and nitro groups induce distinct deshielding) .
  • IR Spectroscopy : Identify ester carbonyl (~1720 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and C-Br (~600 cm⁻¹) .
  • Mass Spectrometry : Verify molecular ion ([M+H]+ at m/z 302) and fragmentation patterns (loss of tert-butyl group: m/z 246) .
  • X-ray Crystallography : Resolve steric effects of the tert-butyl group and confirm regiochemistry .

Q. What synthetic methodologies are reported for introducing functional groups using tert-butyl 4-bromo-2-nitrobenzoate?

  • Methodological Answer :

  • Palladium-Catalyzed Cross-Coupling : The bromo group undergoes Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ (2.5 mol%) in 1,2-dimethoxyethane/water (3:1) under reflux (85°C, 2 hours). Post-reaction, extract with ethyl acetate and wash with sodium bicarbonate to neutralize acidic byproducts .
  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further functionalization (e.g., amidation) .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed cross-coupling reactions involving tert-butyl 4-bromo-2-nitrobenzoate to improve yield and selectivity?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)₂ with ligands (XPhos, SPhos) to enhance electron-deficient aryl bromide activation .
  • Solvent Optimization : Replace 1,2-dimethoxyethane with toluene/ethanol (4:1) to reduce ester hydrolysis risk .
  • Temperature Control : Lower reaction temperatures (60°C) may minimize side reactions (e.g., nitro group reduction) while maintaining coupling efficiency .

Q. What are the potential sources of byproduct formation during the synthesis or application of tert-butyl 4-bromo-2-nitrobenzoate, and how can they be mitigated?

  • Methodological Answer :

  • Debromination : Caused by residual moisture or reducing agents. Use anhydrous solvents and inert atmospheres (N₂/Ar) during synthesis .
  • Ester Hydrolysis : Acidic/basic conditions may cleave the tert-butyl group. Maintain neutral pH during workup and avoid prolonged heating .
  • Nitro Group Reduction : Unintended reduction by Pd catalysts. Add catalytic poisons (e.g., thiourea) post-coupling to halt further reactivity .

Q. How does the steric and electronic influence of the tert-butyl group affect the reactivity of tert-butyl 4-bromo-2-nitrobenzoate in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer :

  • Steric Effects : The bulky tert-butyl group at the ester position hinders attack at the ortho nitro position, directing nucleophiles to the para bromo site. DFT calculations (with explicit solvent models) can predict preferred attack trajectories .
  • Electronic Effects : The electron-withdrawing nitro group activates the ring for NAS, while the tert-butyl ester mildly deactivates it via inductive effects. Competitive experiments with methyl/ethyl esters quantify electronic contributions .

Properties

IUPAC Name

tert-butyl 4-bromo-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQHGCOHRFRRHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649985
Record name tert-Butyl 4-bromo-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890315-72-7
Record name tert-Butyl 4-bromo-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 50 ml, of N, N-dimethylacetamide solution containing 5.0 g of 4-bromo-2-nitrobenzoic acid, 41 g of potassium carbonate, 4.6 g of benzyltriethylammonium chloride and 69 mL of 2-bromo-2-methylpropane were added at room temperature and stirred at 55° C. for 10 hours. After the reaction mixture was cooled to room temperature, 12 mL of 2-bromo-2-methylpropane was added and stirred at 55° C. for 4 hours. After the reaction mixture was cooled to room temperature, water and ethyl acetate were added. The organic layer was separated and dried over anhydrous magnesium sulfate after washed with 10% citric acid aqueous solution and a saturated sodium chloride aqueous solution sequentially, and the solvent was evaporated under reduced pressure. Methanol was added to the obtained residue and solid substances were separated by filtration to obtain 3.0 g of tert-butyl 4-bromo-2-nitrobenzoate as white solid.
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Synthesis routes and methods II

Procedure details

To N,N-dimethylacetamide 50 mL solution of 4-bromo-2-nitrobenzoic acid 5.0 g were added potassium carbonate 41 g, benzyltriethylammonium chloride 4.6 g and 2-bromo-2-methylpropane 69 mL at room temperature and it was stirred at 55° C. for 10 hours. After the reaction mixture was cooled to room temperature,2-bromo-2-methylpropane 12 mL was added to it, and it was stirred at 55° C. for 4 hours. After the reaction mixture was cooled to room temperature, water and ethyl acetate were added to it. The organic layer was separated and collected,dried over anhydrous magnesium sulfate after sequential washing with 10% citric acid aqueous solution and saturated sodium chloride aqueous solution, and the solvent was removed under reduced pressure. Methanol was added to the obtained residue, solid matter was filtrated to give tert-butyl 4-bromo-2-nitrobenzoate 3.0 g of white solid.
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